molecular formula C28H19N5OS B14952903 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14952903
M. Wt: 473.5 g/mol
InChI Key: QKMDMHJLKPUKEL-KHIGFXQNSA-N
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Description

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenylethenyl group, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine, followed by cyclization with thiosemicarbazide under acidic conditions to form the triazolothiazole core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, phenylethenyl group, and triazolothiazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H19N5OS

Molecular Weight

473.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H19N5OS/c34-27-24(35-28-29-25(30-33(27)28)17-16-20-10-4-1-5-11-20)18-22-19-32(23-14-8-3-9-15-23)31-26(22)21-12-6-2-7-13-21/h1-19H/b17-16+,24-18-

InChI Key

QKMDMHJLKPUKEL-KHIGFXQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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